molecular formula C12H9N5O2S4 B2813574 N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide CAS No. 389073-56-7

N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide

Cat. No.: B2813574
CAS No.: 389073-56-7
M. Wt: 383.48
InChI Key: YICAEHUCEYFZLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound contains several interesting functional groups, including a thiazole ring, a thiadiazole ring, and a thiophene ring. Thiazole is a heterocyclic compound that is a good pharmacophore nucleus due to its various pharmaceutical applications . Its derivatives have a wide range of biological activities such as antioxidant, analgesic, and antimicrobial including antibacterial, antifungal, antimalarial, anticancer, antiallergic, antihypertensive, anti-inflammatory, and antipsychotic .

Scientific Research Applications

Microwave-assisted Synthesis and Biological Activities

Research led by Başoğlu et al. (2013) explored the microwave-assisted synthesis of hybrid molecules containing different functional groups, including 1,3,4-thiadiazole. These compounds were evaluated for their antimicrobial, antilipase, and antiurease activities, revealing some with good to moderate antimicrobial activity, and others showing antiurease and antilipase activities. This suggests potential applications of the compound in developing new antimicrobial agents or enzymes inhibitors (Başoğlu et al., 2013).

Synthesis and Spectral Characteristics

Zadorozhnii et al. (2019) focused on synthesizing N-(1-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylamino)-2,2,2-trichloroethyl)carboxamides, indicating a method for creating compounds with potentially unique biological or chemical properties. The synthesized compounds were obtained through a series of reactions, including dehydrosulfurization, demonstrating the versatility of such structures for various synthetic applications (Zadorozhnii et al., 2019).

Synthesis of Fluorescent Dyes

A study by Witalewska et al. (2019) used N-ethoxycarbonylpyrene and perylene thioamides as building blocks for synthesizing fluorescent dyes with thiazole-based structures. The resulting compounds displayed fluorescence across a broad spectrum, suggesting the potential of the compound for research in materials science, particularly in developing new fluorescent materials or probes (Witalewska et al., 2019).

Anticancer Activity

Atta and Abdel‐Latif (2021) synthesized thiophene-2-carboxamide derivatives and evaluated their in vitro cytotoxicity against various cell lines. The study found that certain derivatives, especially those containing a thiazolidinone ring or a thiosemicarbazide moiety, exhibited good inhibitory activity, hinting at the possible application of the compound in cancer research (Atta & Abdel‐Latif, 2021).

Properties

IUPAC Name

N-[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N5O2S4/c18-8(14-10-13-3-5-21-10)6-22-12-17-16-11(23-12)15-9(19)7-2-1-4-20-7/h1-5H,6H2,(H,13,14,18)(H,15,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YICAEHUCEYFZLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=NC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N5O2S4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.